(1S,2R)-2-Chloro-cyclopentanol

Catalog No.
S1936759
CAS No.
20377-80-4
M.F
C5H9ClO
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-Chloro-cyclopentanol

CAS Number

20377-80-4

Product Name

(1S,2R)-2-Chloro-cyclopentanol

IUPAC Name

(1S,2R)-2-chlorocyclopentan-1-ol

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1

InChI Key

MCCNFMGRUXKBFV-UHNVWZDZSA-N

SMILES

C1CC(C(C1)Cl)O

Canonical SMILES

C1CC(C(C1)Cl)O

Isomeric SMILES

C1C[C@@H]([C@@H](C1)Cl)O

(1S,2R)-2-Chloro-cyclopentanol is a stereodefined, chiral cyclic halohydrin utilized as a critical building block in the asymmetric synthesis of cyclopentane-containing pharmaceuticals, including eicosanoids and prostaglandins [1]. Unlike generic cyclopentyl intermediates, this specific trans-isomer exists predominantly in a diequatorial conformation in solution (approximately 60% of the equilibrium population), which minimizes 1,3-diaxial interactions and prevents direct intramolecular hydrogen bonding between the chlorine and hydroxyl groups [2]. This rigid spatial separation is fundamental to its reactivity profile, making it a highly specific precursor for stereocontrolled epoxidation and downstream nucleophilic ring-opening reactions where precise spatial geometry is non-negotiable.

Substituting (1S,2R)-2-chloro-cyclopentanol with its cis-isomer, the (1R,2S) enantiomer, or a cheaper racemic trans-mixture fundamentally disrupts downstream synthetic viability. The cis-isomer cannot undergo the requisite anti-periplanar elimination required for efficient base-catalyzed epoxide formation, leading to alternate reaction pathways or degradation instead of the target cyclopentene oxide [1]. Furthermore, attempting to procure the racemic trans-2-chlorocyclopentanol with the intent of performing in-house enzymatic resolution is scientifically unviable; standard lipases that achieve >98% enantiomeric excess with cis-isomers fail to effectively resolve the trans-isomers [2]. Consequently, direct procurement of the enantiopure (1S,2R) form is mandatory for workflows requiring specific stereochemical mapping, as post-procurement resolution of the racemate is highly inefficient.

Enzymatic Resolution Inefficiency of Trans-Isomers

Buyers often consider purchasing racemic mixtures for in-house enzymatic resolution to reduce raw material costs. However, quantitative resolution data demonstrates that while Burkholderia cepacia lipase successfully resolves cis-2-chlorocyclopentanol to >98% enantiomeric excess (ee), it is highly ineffective for trans-2-chlorocyclopentanol [1]. This fundamental divergence in biocatalytic compatibility means that the trans-racemate cannot be practically resolved using standard industrial lipases, necessitating the direct procurement of the enantiopure (1S,2R)-2-chloro-cyclopentanol.

Evidence DimensionEnantiomeric excess (ee) achievable via lipase-catalyzed transesterification
Target Compound DataIneffective resolution (low ee / poor E-value) for trans-2-chlorocyclopentanol
Comparator Or Baselinecis-2-chlorocyclopentanol (>98% ee)
Quantified Difference>98% ee for cis vs. unresolvable for trans under identical conditions
ConditionsBurkholderia cepacia lipase, vinyl acetate acyl donor

Prevents costly procurement errors by confirming that in-house enzymatic resolution of the trans-racemate is not a viable alternative to purchasing the enantiopure compound.

Conformational Dominance for Stereocontrolled Reactivity

The stereochemical utility of (1S,2R)-2-chloro-cyclopentanol is heavily dependent on its conformational equilibrium. In solution, the trans-isomer maintains a ~60% diequatorial population, which physically separates the hydroxyl and chlorine groups and prevents the intramolecular hydrogen bonding observed in cis-isomers [1]. This specific conformational preference is required to maintain the anti-periplanar geometry necessary for subsequent S_N2 displacements, providing a predictable reactivity profile that generic or cis-substituted cyclopentanols cannot match.

Evidence DimensionEquilibrium population of diequatorial conformer
Target Compound Data~60% diequatorial conformer in solution
Comparator Or Baselinecis-2-chlorocyclopentanol (dominated by intramolecular H-bonding interactions)
Quantified Difference60% diequatorial dominance vs. H-bond stabilized cis-geometry
ConditionsSolution-phase NMR and theoretical NBO analysis

Ensures the compound possesses the necessary spatial geometry for stereospecific downstream transformations, justifying its selection over cis-isomers.

Anti-Periplanar Suitability for Epoxide Formation

A primary industrial use of (1S,2R)-2-chloro-cyclopentanol is the synthesis of chiral cyclopentene oxide. This base-catalyzed intramolecular cyclization requires an anti-periplanar arrangement of the alkoxide nucleophile and the chloride leaving group. The trans-geometry of (1S,2R)-2-chloro-cyclopentanol perfectly aligns these groups, resulting in efficient epoxide formation [1]. In stark contrast, the cis-isomer lacks this anti-periplanar alignment, failing to readily form the epoxide and instead yielding alternative degradation products under identical basic conditions.

Evidence DimensionSuitability for intramolecular S_N2 epoxide formation
Target Compound DataEfficient cyclization to chiral cyclopentene oxide
Comparator Or Baselinecis-2-chlorocyclopentanol (fails to form epoxide efficiently)
Quantified DifferenceComplete divergence in reaction pathway (epoxidation vs. degradation)
ConditionsBase-catalyzed hydrolysis (e.g., NaOH)

Confirms that only the trans-isomer can be procured as a viable precursor for chiral cyclopentene oxide synthesis.

Enantioselective Synthesis of Eicosanoids and Prostaglandins

Because the (1S,2R) absolute configuration maps directly onto the stereochemical requirements of cyclopentane-containing eicosanoids, this compound is the mandatory starting material for these pharmaceutical pathways. Using the racemate or the (1R,2S) enantiomer would yield biologically inactive or off-target stereoisomers, making the enantiopure form critical for drug development [1].

Precursor for Chiral Cyclopentene Oxide Production

Leveraging its trans-geometry and diequatorial conformational preference, (1S,2R)-2-chloro-cyclopentanol is the ideal precursor for base-catalyzed cyclization into chiral cyclopentene oxide. This application strictly requires the trans-isomer due to the necessity of anti-periplanar elimination, which cis-isomers cannot undergo [2].

Development of Stereodefined Chiral Ligands

The rigid 1,2-trans substitution pattern and lack of intramolecular hydrogen bonding make this compound a superior scaffold for synthesizing chiral bidentate ligands used in asymmetric catalysis. The precise spatial control of substituents provided by the (1S,2R) configuration is critical for maximizing enantiomeric induction in target reactions [2].

XLogP3

1.1

Wikipedia

AG-E-49353

Dates

Last modified: 08-16-2023

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